Ethanone,1,1'-(1,3-propanediylbis(oxy-4,1-phenylene))bis(2,2,2-trifluoro-,1,1'-bis(O-(propylsulfonyl)oxime)
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Overview
Description
Ethanone, 1,1’-(1,3-propanediylbis(oxy-4,1-phenylene))bis(2,2,2-trifluoro-, bis(O-(propylsulfonyl)oxime) is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(1,3-propanediylbis(oxy-4,1-phenylene))bis(2,2,2-trifluoro-, bis(O-(propylsulfonyl)oxime) involves multiple stepsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1,1’-(1,3-propanediylbis(oxy-4,1-phenylene))bis(2,2,2-trifluoro-, bis(O-(propylsulfonyl)oxime) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and various organic solvents. The conditions often require precise control of temperature, pressure, and pH to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
Ethanone, 1,1’-(1,3-propanediylbis(oxy-4,1-phenylene))bis(2,2,2-trifluoro-, bis(O-(propylsulfonyl)oxime) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethanone, 1,1’-(1,3-propanediylbis(oxy-4,1-phenylene))bis(2,2,2-trifluoro-, bis(O-(propylsulfonyl)oxime) involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1,1’-(1,4-phenylene)bis-: A related compound with a similar core structure but different functional groups.
1,1’-[2,2-Propanediylbis(4,1-phenyleneoxy)]bis{3-[4-(2-{4-[(2R)-2-oxiranylmethoxy]phenyl}-2-propanyl)phenoxy]-2-propanol}: Another compound with a similar backbone but different substituents.
Uniqueness
Ethanone, 1,1’-(1,3-propanediylbis(oxy-4,1-phenylene))bis(2,2,2-trifluoro-, bis(O-(propylsulfonyl)oxime) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Properties
CAS No. |
300374-81-6 |
---|---|
Molecular Formula |
C25H28F6N2O8S2 |
Molecular Weight |
662.6 g/mol |
IUPAC Name |
[[2,2,2-trifluoro-1-[4-[3-[4-[N-propylsulfonyloxy-C-(trifluoromethyl)carbonimidoyl]phenoxy]propoxy]phenyl]ethylidene]amino] propane-1-sulfonate |
InChI |
InChI=1S/C25H28F6N2O8S2/c1-3-16-42(34,35)40-32-22(24(26,27)28)18-6-10-20(11-7-18)38-14-5-15-39-21-12-8-19(9-13-21)23(25(29,30)31)33-41-43(36,37)17-4-2/h6-13H,3-5,14-17H2,1-2H3 |
InChI Key |
KWAQBRYOZOEKCI-UHFFFAOYSA-N |
Isomeric SMILES |
CCCS(=O)(=O)O/N=C(\C(F)(F)F)/C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)/C(=N/OS(=O)(=O)CCC)/C(F)(F)F |
Canonical SMILES |
CCCS(=O)(=O)ON=C(C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C(=NOS(=O)(=O)CCC)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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